molecular formula C11H16N2 B15219566 (R)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine

(R)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine

Cat. No.: B15219566
M. Wt: 176.26 g/mol
InChI Key: PMTXEJRJRXMDMN-MRVPVSSYSA-N
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Description

®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is a chiral amine compound that features a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include imines, nitriles, more saturated amines, amides, and ureas, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with various biological targets.

Medicine

In medicinal chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the chiral amine group.

    Quinoline: An aromatic compound that serves as a precursor in the synthesis of tetrahydroquinoline derivatives.

    1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine: The racemic mixture of the compound.

Uniqueness

®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(1R)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanamine

InChI

InChI=1S/C11H16N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2,4,6,8,13H,3,5,7,12H2,1H3/t8-/m1/s1

InChI Key

PMTXEJRJRXMDMN-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=C2CCCNC2=CC=C1)N

Canonical SMILES

CC(C1=C2CCCNC2=CC=C1)N

Origin of Product

United States

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